2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
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Description
2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H25F3N4O3S and its molecular weight is 482.52. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Recent studies have synthesized novel derivatives related closely to the specified compound, showing significant antimicrobial properties. For instance, pyrimidine-triazole derivatives, synthesized from related morpholin-3-one molecules, have been evaluated for their antimicrobial efficacy against various bacterial and fungal strains, demonstrating notable activity in different organic solvents (Majithiya & Bheshdadia, 2022). Similarly, a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were prepared and tested for antimicrobial and hemolytic activity, with several compounds demonstrating active properties against selected microbial species (Gul et al., 2017).
Antifungal Applications
Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives has uncovered potent antifungal agents against Candida and Aspergillus species. A specific derivative showcased fungicidal activity along with broad antifungal in vitro activity against various fungi species, molds, and dermatophytes, alongside in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Insecticidal Properties
The chemical backbone of the compound under discussion shares structural similarities with pyridine derivatives, which have been prepared and studied for their toxicity against the cowpea aphid, Aphis craccivora Koch. Notably, one of the compounds exhibited approximately four times the insecticidal activity of the commercial insecticide acetamiprid (Bakhite et al., 2014).
properties
IUPAC Name |
2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O3S/c23-22(24,25)15-4-6-16(7-5-15)26-19(30)14-33-20-17-2-1-3-18(17)29(21(31)27-20)9-8-28-10-12-32-13-11-28/h4-7H,1-3,8-14H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDPNTZJRWWYTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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